Bienvenue dans la boutique en ligne BenchChem!

Pitavastatin Lactone Pitavastatin

Pharmacokinetics Biliary excretion Enterohepatic recirculation

Pitavastatin lactone is the major phase 2 metabolite of pitavastatin, uniquely resistant to CYP-mediated metabolism unlike atorvastatin or simvastatin lactones. This reference standard is essential for LC-MS/MS quantification (LLOQ 1 ng/mL, precision <4.2%) in plasma PK and DDI studies. Its distinct hBSEP inhibition (Ki=59.9 µM) and minimal CYP3A4/5 inhibition make it an ideal negative control in CYP screening panels and comparator in BSEP-mediated DILI liability assays. Sourcing from a verified supplier ensures batch-to-batch consistency for regulatory bioequivalence submissions.

Molecular Formula C₅₀H₄₄F₂N₂O₆
Molecular Weight 806.89
Cat. No. B1153379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePitavastatin Lactone Pitavastatin
Synonyms(3R,5S,E)-(2S,4R)-2-((E)-2-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-6-oxotetrahydro-2H-pyran-4-yl 7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate, Pitavastatin Lactone-Pitavastatin Dimer
Molecular FormulaC₅₀H₄₄F₂N₂O₆
Molecular Weight806.89
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pitavastatin Lactone for Sale: High-Purity Reference Standard for Pharmacokinetic and DDI Research


Pitavastatin lactone (CAS 141750-63-2) is the major phase 2 metabolite of pitavastatin [1], a synthetic lipophilic statin that competitively inhibits HMG-CoA reductase . Unlike other statin lactones that are formulated as prodrugs requiring metabolic activation, pitavastatin is administered in its active hydroxy acid form; its lactone form is generated endogenously and serves as a critical analytical reference for pharmacokinetic (PK) and drug-drug interaction (DDI) studies [2]. Pitavastatin acid exhibits high oral bioavailability (~60% in humans), minimal CYP450-mediated metabolism, and a terminal half-life of approximately 11 hours [3].

Why Pitavastatin Lactone Cannot Be Substituted with Generic Statin Lactones or Acid Forms in Analytical Workflows


Substituting pitavastatin lactone with another statin lactone (e.g., simvastatin, atorvastatin lactone) or even the parent pitavastatin acid compromises analytical validity due to fundamental differences in physicochemical properties, metabolic stability, and transporter interaction profiles. Pitavastatin lactone is uniquely resistant to CYP-mediated metabolism compared to other statin lactones [1] and exhibits distinct P-glycoprotein (MDR1) and bile salt export pump (BSEP) inhibition profiles that alter its chromatographic behavior and biological interpretation [2]. The acid-lactone interconversion kinetics differ across statin classes, rendering generic substitution inappropriate for studies requiring precise quantification of the lactone metabolite [3].

Pitavastatin Lactone vs. Comparators: Quantitative Differentiation Evidence for Procurement Decisions


Pitavastatin Lactone Exhibits 4.8-Fold Lower Biliary Clearance Than Parent Acid in Canine Models

In dogs with diverted bile-flow, the biliary clearance (CLb) of pitavastatin acid was 32.5 mL/min, whereas pitavastatin lactone exhibited a CLb of only 6.8 mL/min, representing a 4.8-fold lower clearance rate for the lactone form [1]. This differential biliary handling directly impacts enterohepatic recirculation and systemic exposure of the lactone metabolite.

Pharmacokinetics Biliary excretion Enterohepatic recirculation

Pitavastatin Lactone Shows Minimal CYP3A4/5 Inhibition (IC50 Undefined) Versus Atorvastatin Lactone (IC50 = 5.6 µM) in Human Liver Microsomes

In human liver microsomes, pitavastatin lactone demonstrated little to no inhibitory effect on CYP3A4/5-mediated paclitaxel 3-hydroxylation, whereas atorvastatin lactone exhibited an IC50 of 5.6 µM, cerivastatin lactone 8.1 µM, fluvastatin lactone 14.9 µM, and simvastatin lactone 15.2 µM [1]. This represents a >3-fold higher inhibitory potency for atorvastatin lactone compared to the undetectable inhibition by pitavastatin lactone.

Drug-drug interactions CYP450 inhibition Hepatotoxicity

Pitavastatin Lactone Exhibits 2.6-Fold Lower hBSEP Inhibition (Ki = 59.9 µM) Than Simvastatin Lactone (Ki = 23.1 µM)

Inhibition of the human bile salt export pump (hBSEP) is associated with drug-induced cholestasis. Pitavastatin lactone demonstrated a Ki value of 59.9 ± 12.8 µM for hBSEP, which is 2.6-fold higher (indicating weaker inhibition) than simvastatin lactone (Ki = 23.1 ± 5.8 µM) and 4.4-fold higher than atorvastatin lactone (Ki = 13.7 ± 4.4 µM) [1]. Higher Ki values correspond to reduced BSEP inhibition and lower cholestatic risk potential.

Hepatobiliary transport BSEP inhibition Drug-induced liver injury

Pitavastatin Lactone Metabolic Clearance Unchanged vs. Parent Acid, in Contrast to 70-73× Higher Clearance for Simvastatin/Atorvastatin Lactones

A comparative metabolic study revealed that while the lactone forms of most statins undergo dramatically increased CYP-mediated metabolic clearance relative to their acid counterparts, pitavastatin lactone is a notable exception. The metabolic clearance of atorvastatin lactone was 73-fold higher than atorvastatin acid; simvastatin lactone was 70-fold higher; rosuvastatin lactone was 64-fold higher. In contrast, pitavastatin lactone showed no remarkable increase in metabolic clearance compared to pitavastatin acid [1].

Metabolic stability CYP450 metabolism DDI risk

Pitavastatin Lactone LC-MS/MS Quantification Achieves LOQ of 1 ng/mL with Precision <4.2% in Human Plasma

A validated LC-MS/MS method for simultaneous determination of pitavastatin and its lactone in human plasma achieved a lower limit of quantitation (LLOQ) of 1 ng/mL for both analytes, with intra- and inter-day precision values below 4.2% and accuracy ranging from -8.1% to 3.5% over the calibration range of 1-200 ng/mL [1]. This method utilizes the MS/MS transition m/z 404.3→290.3 specific to pitavastatin lactone.

Bioanalytical method validation LC-MS/MS Pharmacokinetic studies

High-Impact Applications of Pitavastatin Lactone Reference Standard in Pharmaceutical R&D and Clinical Pharmacology


Quantification of Pitavastatin Lactone in Human Plasma for Pharmacokinetic and Bioequivalence Studies

Pitavastatin lactone reference standard is essential for LC-MS/MS quantification of the lactone metabolite in human plasma, with a validated LLOQ of 1 ng/mL and precision <4.2% [1]. This enables accurate determination of lactone-to-acid ratios following pitavastatin administration, supporting regulatory PK and bioequivalence submissions. Grapefruit juice co-administration studies, for instance, demonstrate pitavastatin lactone AUC0-24 increases from 269.3 to 351.0 ng·h/mL (P<0.05), underscoring the need for precise lactone quantification in DDI assessments [2].

In Vitro Drug-Drug Interaction (DDI) Screening Panels as a Negative CYP3A4/5 Inhibitor Control

Pitavastatin lactone serves as a critical negative control in CYP450 inhibition screening panels due to its minimal inhibitory effect on CYP3A4/5-mediated metabolism, contrasting sharply with atorvastatin lactone (IC50 = 5.6 µM) and simvastatin lactone (IC50 = 15.2 µM) [1]. Researchers investigating CYP-mediated DDIs can use pitavastatin lactone to establish baseline non-inhibition, enabling clearer interpretation of positive inhibitory signals from test compounds and reducing false-positive DDI flags.

Hepatobiliary Transporter Inhibition Profiling for Drug-Induced Liver Injury (DILI) Risk Assessment

For laboratories conducting BSEP inhibition assays to predict cholestatic DILI liability, pitavastatin lactone provides a reference compound with demonstrably lower hBSEP inhibition (Ki = 59.9 µM) compared to simvastatin lactone (Ki = 23.1 µM) and atorvastatin lactone (Ki = 13.7 µM) [1]. This differential inhibition profile makes pitavastatin lactone a valuable comparator for ranking test compound BSEP liability and for mechanistic studies of statin-associated hepatotoxicity.

Metabolic Stability Studies Requiring a Non-Hypermetabolized Lactone Reference

Unlike simvastatin and atorvastatin lactones, which undergo 70-73× higher CYP-mediated metabolic clearance than their parent acids, pitavastatin lactone exhibits metabolic stability comparable to its acid form [1]. This property makes pitavastatin lactone an ideal reference standard for metabolic stability assays where differential lactone degradation would otherwise confound results, and for studies investigating UGT-mediated lactonization kinetics where pitavastatin shows the highest conversion rate among statins (pitavastatin ≫ atorvastatin > cerivastatin) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pitavastatin Lactone Pitavastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.